2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride
Overview
Description
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is a chemical compound with the molecular formula C15H7ClF6O2. It is known for its unique structure, which includes two benzoyl groups substituted with trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Safety and Hazards
Mechanism of Action
Target of Action
It is used as an important organic synthesis intermediate . It is used in the synthesis of neurokinin antagonists, which are drugs that inhibit the action of neurokinins . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, involved in various physiological processes such as pain perception and smooth muscle contraction .
Mode of Action
As an organic synthesis intermediate, it is likely involved in the formation of bonds with other molecules during the synthesis process .
Biochemical Pathways
Given its use in the synthesis of neurokinin antagonists, it may indirectly influence the biochemical pathways involving neurokinins .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to synthesize .
Result of Action
Compounds synthesized using this intermediate, such as neurokinin antagonists, can have significant effects, such as reducing pain perception and inhibiting smooth muscle contraction .
Action Environment
The action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl Chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored and handled under dry conditions to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants present.
Molecular Mechanism
It is known that this compound can act as a reagent in organic synthesis, suggesting that it may interact with biomolecules through covalent bonding . These interactions could potentially lead to changes in enzyme activity, alterations in gene expression, or other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acid chloride. The general reaction scheme is as follows:
(CF3)2C6H3COOH+SOCl2→(CF3)2C6H3COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols: Formed from reduction
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the development of biochemical assays and as a labeling reagent.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
Uniqueness
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties. These groups increase the compound’s electron-withdrawing capability, enhancing its reactivity in various chemical reactions compared to similar compounds with fewer or no trifluoromethyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6O2/c17-14(25)12-4-2-1-3-11(12)13(24)8-5-9(15(18,19)20)7-10(6-8)16(21,22)23/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYOXCDPDGCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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